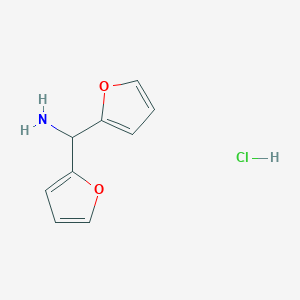

C,C-Di-furan-2-yl-methylamine hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

C,C-Di-furan-2-yl-methylamine hydrochloride is a heterocyclic compound with a central methanamine backbone substituted by two furan-2-yl groups and a hydrochloride counterion. Its IUPAC name is bis(furan-2-yl)methanamine hydrochloride, and its CAS number is 1308319-50-7 .

Molecular Formula and Structural Features

The molecular formula of the compound is C₉H₁₀ClNO₂ , with a molecular weight of 199.63 g/mol . Key structural elements include:

- Two furan rings attached to the methanamine carbon.

- Hydrochloride salt formation , resulting in a protonated amine group (NH₃⁺) and a chloride counterion.

Table 1: Synonyms and Identifiers

| Synonym | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 1308319-50-7 | C₉H₁₀ClNO₂ | 199.63 |

| bis(furan-2-yl)methanamine hydrochloride | 1308319-50-7 | C₉H₁₀ClNO₂ | 199.63 |

| 2-Furanmethanamine, α-2-furanyl-, hydrochloride | 1308319-50-7 | C₉H₁₀ClNO₂ | 199.63 |

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for This compound are not explicitly documented in the provided sources, insights can be drawn from related bis-furan derivatives and coordination complexes.

Structural Features of the Parent Compound

The parent compound, di(furan-2-yl)methanamine (C₉H₉NO₂, molecular weight 163.17 g/mol), exhibits a V-shaped geometry due to the spatial arrangement of the two furan rings around the central methanamine carbon. The furan rings are typically coplanar with the methanamine group, enabling π-π interactions and aromatic stabilization.

Comparative Crystallographic Insights

For analogous bis-furan systems, such as nickel(II) complexes with furan-based ligands, the metal center adopts distorted square-planar geometries with Ni–S and Ni–N bond lengths in the ranges of 2.18–2.15 Å and 1.90–1.92 Å , respectively. While these systems differ from the hydrochloride salt, they highlight the conformational flexibility of furan-containing ligands in coordination environments.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic data for This compound are inferred from related compounds and standard spectroscopic patterns.

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Furan protons : Peaks in the range of 6.2–7.8 ppm for aromatic protons, with splitting patterns dependent on adjacent substituents. For example, furan-2-yl protons typically exhibit doublets (J ≈ 3.5–4.5 Hz) due to coupling with adjacent protons.

- Amine proton : A broad singlet near 1.5–2.5 ppm (NH₃⁺ group), often suppressed in D₂O or observed as a broad peak in DMSO-d₆.

¹³C NMR :

Infrared (IR) Spectroscopy

Comparative Analysis with Structural Analogues (Bis-Furan Derivatives)

This compound belongs to a class of bis-furan derivatives with diverse applications in coordination chemistry and organic synthesis. Below is a comparison with key analogues:

Table 2: Structural and Functional Comparison of Bis-Furan Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₉H₁₀ClNO₂ | 199.63 | Protonated amine, hydrochloride salt |

| Di(furan-2-yl)methanamine | C₉H₉NO₂ | 163.17 | Neutral amine, free base |

| 2,5-Bis(aminomethyl)furan | C₆H₁₀N₂O | 126.16 | Two aminomethyl groups on the furan ring |

| 2,2'-(2-Furylmethylene)bis(5-methylfuran) | C₁₅H₁₄O₃ | 242.27 | Methylene-linked furan rings |

Data sourced from PubChem and chemical databases.

Functional Diversity

Coordination Chemistry :

Reactivity :

Properties

IUPAC Name |

bis(furan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMRBXLSIJHPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(C2=CC=CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308319-50-7 | |

| Record name | 2-Furanmethanamine, α-2-furanyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1308319-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Formation of Di-furan Methylamine Intermediate

One common approach involves the reaction of furan-2-yl derivatives with methylamine or its equivalents under controlled conditions. For instance, an acyl chloride derivative of the di-furan compound can be reacted with methylamine hydrochloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperature (ice-water bath), followed by stirring at room temperature overnight. This procedure facilitates the nucleophilic substitution of the acyl chloride by methylamine, forming the amide intermediate which upon subsequent reduction yields the methylamine derivative.

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C (ice bath) to room temp |

| Methylamine Hydrochloride | 1.5 equivalents |

| Triethylamine (TEA) | 3 equivalents |

| Reaction Time | Overnight (approx. 12 hours) |

After reaction completion, the mixture is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated under reduced pressure.

Conversion to Hydrochloride Salt

The free base methylamine derivative is then converted to its hydrochloride salt by treatment with hydrochloric acid or by direct isolation from the reaction mixture using hydrochloride salts of methylamine. This step ensures enhanced stability and crystallinity of the final compound.

Purification

Purification is typically achieved by silica gel column chromatography using a gradient elution system of ethyl acetate and petroleum ether or hexane. Crystallization from solvent mixtures such as ethyl acetate and hexane or pentane may be employed to obtain the pure hydrochloride salt as a crystalline solid.

| Technique | Details |

|---|---|

| Chromatography | Silica gel 60 (200-300 mesh) |

| Eluent | Ethyl acetate / petroleum ether (varied ratios) |

| Crystallization Solvent | Ethyl acetate / hexane or pentane |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR spectra are recorded in CDCl3 or DMSO-d6 to confirm the structure. Chemical shifts are referenced to TMS or residual solvent peaks.

- Mass Spectrometry: Electrospray ionization (ESI) TOF MS confirms molecular weight and purity.

- Chromatography: TLC and column chromatography monitor reaction progress and purity.

Research Findings and Optimization Notes

- The use of methylamine hydrochloride with triethylamine as a base in dichloromethane provides high conversion rates to the amine intermediate.

- Low temperature addition of reagents minimizes side reactions and improves selectivity.

- Purification by silica gel chromatography with ethyl acetate/petroleum ether mixtures yields high purity product.

- Crystallization improves the physical properties and facilitates handling of the hydrochloride salt.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Acyl chloride + methylamine hydrochloride | DCM, TEA, 0°C to rt, overnight | Amide intermediate | Controlled addition, base neutralizes HCl |

| Workup and extraction | Water quench, ethyl acetate extraction | Organic phase isolation | Drying over Na2SO4 |

| Concentration and purification | Silica gel chromatography, ethyl acetate/petroleum ether | Pure intermediate or amine | Gradient elution for purity |

| Conversion to hydrochloride salt | Treatment with HCl or isolation from salt form | C,C-Di-furan-2-yl-methylamine hydrochloride | Crystallization enhances purity |

Chemical Reactions Analysis

Types of Reactions

C,C-Di-furan-2-yl-methylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

C,C-Di-furan-2-yl-methylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of C,C-Di-furan-2-yl-methylamine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan rings may facilitate binding to biological macromolecules, while the methylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between C,C-Di-furan-2-yl-methylamine hydrochloride and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| C-Furan-2-yl-C-phenyl-methylamine hydrochloride | 53387-67-0 | C₁₂H₁₂ClNO₂ | 237.68 | One furan-2-yl, one phenyl substituent |

| C-(Dihydrobenzodioxin)-C-furan-methylamine hydrochloride | 61350-62-7 | C₁₃H₁₄ClNO₃ | 267.71 | Furan-2-yl, 2,3-dihydrobenzodioxin group |

| Dimethylamine hydrochloride | 506-59-2 | C₂H₈ClN | 81.55 | Simple aliphatic amine |

Key Observations:

Aromatic vs. Aliphatic Substituents: The target compound and its furan-phenyl analog (CAS 53387-67-0) exhibit aromatic heterocycles, which enhance π-π stacking interactions compared to aliphatic amines like dimethylamine hydrochloride. This could improve binding affinity in receptor-targeted applications .

Molecular Weight and Solubility :

- Higher molecular weights in furan-containing compounds (e.g., 237.68–267.71 g/mol) suggest lower volatility compared to dimethylamine hydrochloride (81.55 g/mol). However, the absence of solubility data in the evidence limits direct comparisons.

Pharmacological and Metabolic Considerations

- Furan Reactivity : Furan rings are susceptible to oxidative metabolism, which may reduce the half-life of furan-containing compounds compared to phenyl-substituted analogs. This is critical in drug design, where metabolic stability influences efficacy .

- Biological Activity : Diphenylamine analogs (e.g., tofenamic acid) demonstrate anti-inflammatory and anticancer properties. Structural similarities suggest that this compound could share mechanistic pathways, though furan substituents may alter selectivity or toxicity profiles .

Biological Activity

C,C-Di-furan-2-yl-methylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by two furan rings attached to a methylamine group. The presence of these furan moieties is significant as they are known to participate in various biological interactions due to their electron-rich nature.

Structural Formula

Antiproliferative Effects

Recent studies have indicated that compounds containing furan rings exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of furan-containing compounds have shown enhanced activity against colorectal cancer cells (HCT116) and melanoma cell lines (A375) with IC50 values indicating effective inhibition of cell growth.

Table 1: Antiproliferative Activity of Furan Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 28 | Induces G0/G1 phase arrest |

| Compound B | A375 | 15 | ROS modulation |

| C,C-Di-furan-2-yl-methylamine HCl | SW480 | TBD | TBD |

Note : Further investigation is required to determine the specific IC50 for this compound.

The mechanism underlying the biological activity of this compound may involve:

- Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest at the G0/G1 phase by downregulating cyclin-dependent kinases (CDK4 and CDK6) .

- Reactive Oxygen Species (ROS) Modulation : Compounds with furan rings can influence intracellular ROS levels, which are critical for cell cycle regulation and apoptosis .

Study on Anticancer Properties

A study evaluated the effects of various furan derivatives on cancer cell proliferation. The results indicated that certain derivatives significantly inhibited the growth of cancer cells while sparing normal cells, suggesting a selective cytotoxicity profile . The study highlighted the importance of structural modifications in enhancing biological activity.

Study on Inhibitory Activity Against Viral Targets

In another investigation, similar furan derivatives were assessed for their inhibitory effects against viral proteases, particularly SARS-CoV-2 Mpro. These studies revealed that modifications to the furan structure could lead to potent inhibitors with low cytotoxicity, emphasizing the potential of furan-containing compounds in antiviral therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.